N-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylamide is an organic compound characterized by the presence of two methoxy-substituted phenyl groups and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves the reaction of 2,5-dimethoxyaniline with 3,4-dimethoxybenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to an acrylation reaction using acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and acrylamide moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide
- N-(2,5-dimethoxyphenyl)-3,4-dimethoxybenzamide
Uniqueness
N-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylamide is unique due to the presence of both 2,5-dimethoxy and 3,4-dimethoxy substituents on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.
Properties
IUPAC Name |
(E)-N-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-22-14-7-9-16(23-2)15(12-14)20-19(21)10-6-13-5-8-17(24-3)18(11-13)25-4/h5-12H,1-4H3,(H,20,21)/b10-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHBBBKXEXVGDA-UXBLZVDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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